2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide (molecular formula: C₂₁H₁₇ClN₄OS₂, molecular weight: 440.96 g/mol) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The N-(3-methylphenyl) group on the acetamide distinguishes its structure from related compounds.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-3-2-4-17(11-14)24-20(27)13-28-21-19-12-18(25-26(19)10-9-23-21)15-5-7-16(22)8-6-15/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNYDDJIURGIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .
Mode of Action
This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several downstream pathways:
- Apoptosis Induction : Prolonged cell cycle arrest can trigger apoptotic pathways, leading to programmed cell death. This is particularly beneficial in targeting cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Result of Action
At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors. This results in cell cycle arrest and reduced proliferation of cancer cells. At the cellular level, this can lead to apoptosis, especially in rapidly dividing tumor cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the stability and efficacy of the compound. For instance:
- Biochemical Agents : The presence of other drugs or metabolic inhibitors can affect its metabolism and bioavailability .
This detailed understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in the treatment of cancers characterized by uncontrolled cell proliferation.
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo-heterocyclic acetamides, which are frequently explored for their bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo-Acetamide Derivatives
Key Structural and Functional Insights
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., 18q) and pyrazolo[3,4-b]pyridine (). Pyrazoline derivatives (e.g., Compound 39) exhibit enzyme inhibition, indicating that the heterocycle’s saturation level impacts target selectivity .
Substituent Effects :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in 18q). Bromophenyl analogs (e.g., 18s) show reduced antitumor potency compared to chlorophenyl derivatives, highlighting halogen size effects .
- Sulfanyl vs. Carboxamide Linkers : The sulfanyl bridge in the target compound could improve membrane permeability compared to carboxamide-linked analogs (18q–18t) .
SHELX software () is widely used for crystallographic validation of such structures .
Biological Activity Trends :
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide?
Synthesis optimization requires precise control of:
- Temperature : Pyrazolo[1,5-a]pyrazine derivatives often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure cyclization and sulfanyl group incorporation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfanyl-acetamide coupling, while ethanol or THF is preferred for purification .
- Catalysts : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves nucleophilic substitution efficiency at the pyrazine core .
Methodological validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopic characterization :
- X-ray crystallography : Resolve bond angles and dihedral angles of the pyrazine ring and chlorophenyl substituents to confirm stereochemistry .
Advanced Research Questions
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodology :
- Systematic substituent variation : Synthesize analogs with modified pyrazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and assess bioactivity .
- Biological assays : Test inhibition of kinase targets (e.g., JAK2 or EGFR) using enzymatic assays (IC₅₀ determination) and cellular viability assays (e.g., MTT on cancer cell lines) .
Data analysis : - Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with bioactivity .
Q. Example SAR Table :
| Substituent Position | Modification | Bioactivity (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|---|
| Pyrazine C-2 | 4-ClPh | 12.3 ± 1.2 | 8.5:1 |
| Pyrazine C-2 | 4-FPh | 18.9 ± 2.1 | 3.2:1 |
| Acetamide N-aryl | 3-MePh | 12.3 ± 1.2 | 8.5:1 |
| Acetamide N-aryl | 4-MePh | 24.7 ± 3.0 | 1.8:1 |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Key interactions include:
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
- Experimental variables to cross-check :
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for assay variability via Z-score normalization .
Methodological Challenges
Q. How can researchers improve the compound’s stability under physiological conditions?
Q. What advanced techniques characterize metabolic pathways of this compound?
- In vitro metabolism : Use human hepatocytes or recombinant CYP450 isoforms (e.g., CYP3A4) to identify phase I metabolites .
- MS/MS fragmentation : Map metabolic sites using collision-induced dissociation (CID) and compare with synthetic standards .
Research Design & Innovation
Q. How can high-throughput screening (HTS) optimize lead analogs?
Q. What interdisciplinary approaches enhance research on this compound?
- Reaction design : Integrate computational reaction path searching (e.g., DFT for transition state analysis) with robotic synthesis platforms .
- Data science : Apply machine learning (e.g., Random Forest) to predict synthetic yields from reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
